1,7-二甲基-9H-咔唑

描述

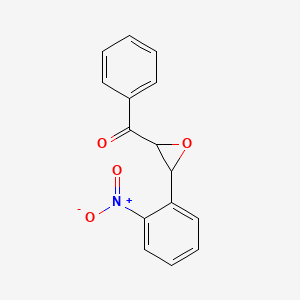

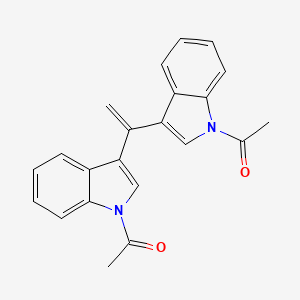

1,7-dimethyl-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazoles are known for their interesting electronic and photophysical properties, making them suitable for a variety of applications, including organic electronics and photonics.

Synthesis Analysis

The synthesis of carbazole derivatives often involves strategic functionalization to enhance their properties. For instance, dimethyldiphenylamino-substituted carbazoles are synthesized to create electronically active molecular materials with specific electronic and photophysical characteristics . Similarly, the synthesis of 6,12-dimethylindolo[3,2-b]carbazoles involves a Cadogan ring closure, which is a method used to construct carbazole rings . The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine demonstrates another approach to modifying the carbazole core, in this case by incorporating an isoxazole ring .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is crucial in determining their electronic properties. X-ray analyses of 6,12-dimethylindolo[3,2-b]carbazoles have shown a coplanar molecular structure, which is beneficial for π-stacking interactions . These interactions are important for charge transport in organic electronic devices.

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions to achieve the desired functionalization. The reactions are tailored to introduce specific substituents that can alter the electronic properties of the molecule. For example, the introduction of dimethyldiphenylamino groups at strategic positions on the carbazole core can significantly affect the molecule's electronic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, disubstituted carbazole derivatives exhibit higher glass transition temperatures compared to monosubstituted compounds, which is indicative of their increased thermal stability . The photophysical properties, such as fluorescence quantum yield and excited state decay times, are also affected by the symmetry and substitution pattern of the carbazole molecules . The electrochemical stability of these compounds is demonstrated by their reversible oxidation behavior in cyclic voltammograms . Additionally, the thermal stability of a novel carbazole derivative containing dimesitylboron units has been reported to be excellent, with a decomposition temperature of 190°C .

科学研究应用

Nanodevices, Rechargeable Batteries, and Electrochemical Transistors

- Scientific Field: Nanotechnology and Electrochemistry .

- Application Summary: Polycarbazole and its derivatives, which may include 1,7-dimethyl-9H-carbazole, are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

- Methods of Application: The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results or Outcomes: The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field: Electronics and Photonics .

- Application Summary: Alkyl-substituted carbazole/pyridine hybrid host materials, which may include 1,7-dimethyl-9H-carbazole, have been used for efficient solution-processable blue- and green-emitting phosphorescent OLEDs .

- Methods of Application: The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electrolumiescent (EL) performances of the compounds were comprehensively studied .

- Results or Outcomes: Devices hosted by 2,7-MeCzPy achieving the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

Biological Activities

- Scientific Field: Pharmacology and Medicine .

- Application Summary: Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .

- Results or Outcomes: The outcomes would also depend on the specific biological activity being targeted. This could involve measuring the efficacy of the carbazole derivative in inhibiting a particular biological process or improving a particular condition .

Diabetes Treatment

- Scientific Field: Endocrinology .

- Application Summary: Some carbazole derivatives, such as carvedilol, have been found to have beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes mellitus .

- Methods of Application: This involves long-term treatment with the carbazole derivative, under the supervision of a healthcare provider .

- Results or Outcomes: The treatment may improve endothelial function, potentially reducing the risk of cardiovascular complications in patients with type 2 diabetes .

Photovoltaic Applications

- Scientific Field: Photovoltaics .

- Application Summary: Carbazole is one of the most preferred synthons for multiple optoelectronic and photovoltaic applications due to its commendable properties such as rigid molecular structure, amorphous nature, sufficiently high triplet energy (∼ 2.9 eV) and effective hole-transporting ability .

- Methods of Application: The specific methods of application would depend on the specific photovoltaic application being targeted. This could involve the design and fabrication of photovoltaic devices using carbazole-based materials .

- Results or Outcomes: The outcomes would also depend on the specific photovoltaic application being targeted. This could involve measuring the efficiency of the photovoltaic devices in converting sunlight into electricity .

Chemical Synthesis

- Scientific Field: Chemistry .

- Application Summary: 1,7-Dimethyl-9H-carbazole is a chemical compound used in various chemical reactions .

- Methods of Application: The specific methods of application would depend on the specific chemical reaction being carried out. This could involve using 1,7-dimethyl-9H-carbazole as a reagent or catalyst in a chemical reaction .

安全和危害

1,7-Dimethyl-9H-carbazole is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

属性

IUPAC Name |

1,7-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYXUXQFJAPJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

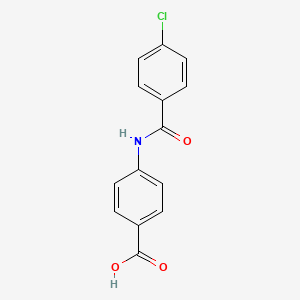

CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229300 | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-9H-carbazole | |

CAS RN |

78787-78-7 | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078787787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B3033007.png)

![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)